molecular formula C7H14ClN B1377828 Bicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 89894-85-9

Bicyclo[4.1.0]heptan-7-amine hydrochloride

Cat. No. B1377828
CAS RN: 89894-85-9
M. Wt: 147.64 g/mol
InChI Key: DHFFJAHGRGPJSA-UHFFFAOYSA-N
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Description

“Bicyclo[4.1.0]heptan-7-amine hydrochloride” is a bicyclic amine compound . It is also referred to as norbornan-7-amine hydrochloride. The CAS Number is 135610-97-8 .


Molecular Structure Analysis

The molecular formula of “Bicyclo[4.1.0]heptan-7-amine hydrochloride” is C7H13N.ClH . The InChI code is 1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H/t5-,6+,7+ .


Physical And Chemical Properties Analysis

“Bicyclo[4.1.0]heptan-7-amine hydrochloride” is a powder with a molecular weight of 147.65 . It has a melting point of 224-225°C .

Scientific Research Applications

Overview of Bicyclic Compounds in Drug Research

Bicyclic compounds like Bicyclo[4.1.0]heptan-7-amine hydrochloride have gained importance in drug research due to their unique molecular shapes, voluminous carbon skeletons, and the fixed positions of their substituents. These features make them suitable for studying structure-activity relationships (SAR) and for use as medicaments. Notably, norbornane derivatives, which share a similar bicyclic structure, have been utilized as medicaments and for probing SAR due to these characteristics (Buchbauer & Pauzenberger, 1991).

Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene, leading to products like 7-oxabicyclo[4.1.0]heptane, highlights the significance of controllable oxidation reactions. These reactions are valuable for selectively producing intermediates widely used in the chemical industry. The advancements in selective catalytic oxidation of cyclohexene reflect the synthetic value of bicyclic compounds in both academic and industrial settings (Cao et al., 2018).

Pharmacological and Therapeutic Potential

Bicyclol, a compound based on traditional Chinese medicine derivatives, demonstrates the therapeutic potential of bicyclic compounds in various liver pathologies. Its wide spectrum of pharmacological properties, including anti-viral, anti-inflammatory, and anti-oxidative effects, underscores the utility of bicyclic structures in drug development. Bicyclol's pharmacokinetics and lack of significant toxicity further support the potential of bicyclic compounds in addressing liver diseases (Zhao et al., 2020).

Antidepressant Mechanisms

The exploration of tricyclic antidepressants has shed light on the action mechanisms of bicyclic compounds. Changes in receptor sensitivity, rather than biogenic amine uptake inhibition, have been suggested as a basis for their therapeutic effects. This insight into neurotransmitter receptor characterization enhances our understanding of the neurobiological impact of bicyclic structures in antidepressant action (As, 1980).

Environmental and Food Safety

Research on the reduction of toxic substances in food highlights the role of lactic acid bacteria, which can bind to heterocyclic amines and other harmful substances through cell wall components. This ability to reduce toxic substances indirectly supports the relevance of studying bicyclic compounds in environmental and food safety contexts (Shao et al., 2021).

Safety And Hazards

The safety information includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

bicyclo[4.1.0]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFJAHGRGPJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.1.0]heptan-7-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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